molecular formula C22H22FN3O5 B11615091 N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide

N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide

Cat. No.: B11615091
M. Wt: 427.4 g/mol
InChI Key: HCVXLSKGOGWFKW-BOPFTXTBSA-N
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Description

N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a methoxybenzylidene moiety, and an imidazolidinone core. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate diamine with a diacid or its derivative under dehydrating conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the imidazolidinone and an aldehyde, such as 3-methoxy-2-(propan-2-yloxy)benzaldehyde.

    Attachment of the Fluorophenyl Group: The final step involves the acylation of the imidazolidinone derivative with 4-fluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form amines or other derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide
  • N-(4-bromophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide

Uniqueness

Compared to similar compounds, N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

Molecular Formula

C22H22FN3O5

Molecular Weight

427.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(4Z)-4-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C22H22FN3O5/c1-13(2)31-20-14(5-4-6-18(20)30-3)11-17-21(28)26(22(29)25-17)12-19(27)24-16-9-7-15(23)8-10-16/h4-11,13H,12H2,1-3H3,(H,24,27)(H,25,29)/b17-11-

InChI Key

HCVXLSKGOGWFKW-BOPFTXTBSA-N

Isomeric SMILES

CC(C)OC1=C(C=CC=C1OC)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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